molecular formula C24H22N2O5S B6018287 1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-3-phenoxypropan-2-yl 4-methylbenzoate

1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-3-phenoxypropan-2-yl 4-methylbenzoate

Cat. No.: B6018287
M. Wt: 450.5 g/mol
InChI Key: LLHVTSDZPSAVEJ-UHFFFAOYSA-N
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Description

1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-3-phenoxypropan-2-yl 4-methylbenzoate is a complex organic compound that features a benzothiazole ring with a dioxido functional group, a phenoxypropanol moiety, and a methylbenzoate ester

Properties

IUPAC Name

[1-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-3-phenoxypropan-2-yl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-17-11-13-18(14-12-17)24(27)31-20(16-30-19-7-3-2-4-8-19)15-25-23-21-9-5-6-10-22(21)32(28,29)26-23/h2-14,20H,15-16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHVTSDZPSAVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(CN=C2C3=CC=CC=C3S(=O)(=O)N2)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-3-phenoxypropan-2-yl 4-methylbenzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable oxidizing agent.

    Introduction of the Dioxido Group: The dioxido group is introduced by treating the benzothiazole derivative with an oxidizing agent such as hydrogen peroxide.

    Coupling with Phenoxypropanol: The benzothiazole derivative is then coupled with 3-phenoxypropan-2-ol using a coupling reagent like DCC (dicyclohexylcarbodiimide).

    Esterification: Finally, the product is esterified with 4-methylbenzoic acid in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-3-phenoxypropan-2-yl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the dioxido group.

    Substitution: The phenoxy and methylbenzoate groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfide derivatives.

Scientific Research Applications

1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-3-phenoxypropan-2-yl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-3-phenoxypropan-2-yl 4-methylbenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-3-phenoxypropan-2-yl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

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